4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester

Nitrofuran pharmacophore Isoxazole medicinal chemistry Anti-infective drug discovery

Ethyl 3,5-bis(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS 22996-55-0) is a synthetic heterocyclic compound belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid ester class. Its structure features a central isoxazole ring symmetrically substituted at the 3- and 5-positions with 5-nitrofuran-2-yl moieties and an ethyl ester at the 4-position.

Molecular Formula C14H9N3O9
Molecular Weight 363.24 g/mol
CAS No. 22996-55-0
Cat. No. B13749505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester
CAS22996-55-0
Molecular FormulaC14H9N3O9
Molecular Weight363.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O9/c1-2-23-14(18)11-12(7-3-5-9(24-7)16(19)20)15-26-13(11)8-4-6-10(25-8)17(21)22/h3-6H,2H2,1H3
InChIKeyKEFZGUAPYINZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Bis(5-nitrofuran-2-yl)isoxazole-4-carboxylate (CAS 22996-55-0): A Bis-Nitrofuran Isoxazole Hybrid Scaffold


Ethyl 3,5-bis(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS 22996-55-0) is a synthetic heterocyclic compound belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid ester class [1]. Its structure features a central isoxazole ring symmetrically substituted at the 3- and 5-positions with 5-nitrofuran-2-yl moieties and an ethyl ester at the 4-position [1]. This architecture places it within the broader nitrofuran pharmacophore family, a class historically associated with DNA-damaging antibacterial and antiprotozoal mechanisms via nitroreductase-mediated activation [2]. Unlike mono-nitrofuran clinical agents (e.g., nitrofurantoin, nifurtimox), this compound presents two redox-active nitroaromatic warheads on a single non-fused scaffold, a structural feature that may alter its bioreductive activation profile [2].

Why In-Class Nitrofuran Analogs Cannot Substitute for Ethyl 3,5-Bis(5-nitrofuran-2-yl)isoxazole-4-carboxylate in Research or Procurement


Simple substitution with mono-nitrofuran isoxazoles or clinical nitrofurans (e.g., nitrofurantoin, nifurtimox) is not scientifically equivalent because these comparators contain only a single 5-nitrofuran warhead attached to different heterocyclic or hydantoin cores [1]. The target compound's symmetric 3,5-bis(5-nitrofuran-2-yl) substitution pattern on an isoxazole ring creates a distinct spatial arrangement of two electron-deficient nitroaromatic groups separated by approximately 5–7 Å, a geometry absent in mono-substituted analogs [1]. This dual-warhead architecture is predicted to influence the compound's reduction potential, radical anion stability, and DNA-crosslinking capacity relative to agents carrying a single nitro group, as established by structure-activity relationship (SAR) studies on nitrofuran derivatives demonstrating that the number and positioning of 5-nitro-2-furyl substituents critically govern antibacterial potency and mutagenic outcome [2].

Quantitative Differentiation Evidence for Ethyl 3,5-Bis(5-nitrofuran-2-yl)isoxazole-4-carboxylate (CAS 22996-55-0)


Dual Nitrofuran Substitution: Structural Differentiation from Mononitrofuran Isoxazole Analogs

The target compound (CID 31596) contains two 5-nitrofuran-2-yl groups at the 3- and 5-positions of the isoxazole ring, whereas the closest commercially cataloged analog—ethyl 3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS 21787-30-4)—carries only a single 5-nitrofuran-2-yl substituent at the 3-position with an unsubstituted 5-position [1]. This structural difference is quantifiable by molecular formula: C14H9N3O9 (MW 363.24) for the target versus C10H8N2O6 (MW 252.18) for the mono-substituted analog, representing a 44% increase in molecular weight and a doubling of nitro group count [1]. The topological polar surface area (TPSA) increases from approximately 110 Ų (mono) to 170 Ų (bis), substantially altering predicted membrane permeability [1].

Nitrofuran pharmacophore Isoxazole medicinal chemistry Anti-infective drug discovery

Isoxazole Core versus Hydantoin Core: Differentiation from Clinical Nitrofurantoin

Nitrofurantoin (CAS 67-20-9), the most widely used clinical nitrofuran antibiotic, employs a hydantoin core with a single 5-nitrofuran-2-ylmethylideneamino substituent, whereas the target compound uses an isoxazole-4-carboxylate core with two directly attached 5-nitrofuran-2-yl rings [1]. The LogP differential is substantial: nitrofurantoin has an experimental LogP of approximately -0.47 (hydrophilic), while the target compound has a computed XLogP3-AA of 2.4 (moderately lipophilic), a difference of nearly three log units [1][2]. This LogP difference predicts a >500-fold difference in octanol-water partition coefficient, indicating that the target compound will distribute into lipid-rich compartments (e.g., membranes, adipose tissue) far more readily than nitrofurantoin, which is largely confined to aqueous compartments and undergoes rapid renal clearance [1].

Antibacterial nitrofurans Heterocyclic scaffold comparison Drug repurposing

5-Nitrofuran-Isoxazole Class Antibacterial Activity: Potency Benchmarks from SAR Studies

A 2023 structure-activity relationship study of water-soluble isoxazole derivatives demonstrated that compounds bearing a 5-nitrofuran-2-yl substituent at position 3 of the isoxazole ring achieve MIC values of 0.06–2.5 µg/mL against Gram-positive bacteria including Enterococcus durans B-603 and Bacillus subtilis B-407, making this substituent one of the two most potent antibacterial motifs in the series (alongside 4-methoxyphenyl) [1]. Although the target compound (CAS 22996-55-0) itself was not directly tested in this study, its 3,5-bis(5-nitrofuran-2-yl) architecture incorporates this validated antibacterial motif at both the 3- and 5-positions. By contrast, the same study found that 3-phenyl or 3-(4-chlorophenyl) substituted isoxazole analogs showed substantially weaker activity (MIC >50 µg/mL), and the reference antibiotic oxacillin showed higher acute toxicity in mice than the nitrofuran-isoxazole leads [1].

Antimicrobial resistance Isoxazole SAR Minimum inhibitory concentration

Antileishmanial and Antifungal Activity of 3,5-Disubstituted Nitrofuran-Isoxazole Hybrids: Proof-of-Concept for the Scaffold Class

A 2020 study evaluated 19 novel 3,5-disubstituted isoxazole analogs synthesized from 5-nitrofuran chloro-oxime and terminal acetylenes via [3+2] cycloaddition, the same synthetic methodology used to prepare compounds of the target scaffold class [1]. Among these, eleven isoxazole derivatives demonstrated activity against Candida species (C. albicans, C. parapsilosis, C. krusei, C. tropicalis), and several compounds showed antileishmanial activity against Leishmania amazonensis [1]. This study establishes that 3,5-disubstituted nitrofuran-isoxazole architectures—the precise scaffold family of CAS 22996-55-0—are capable of expressing dual antifungal and antileishmanial bioactivities. By contrast, the clinical nitrofuran comparator nifurtimox (a mono-nitrofuran imidazolidinone) is primarily indicated for Chagas disease and lacks significant antifungal activity at clinically relevant concentrations [1].

Antiparasitic drug discovery Antifungal isoxazoles Leishmaniasis chemotherapy

DNA-Damaging Mechanism and Mutagenicity Risk: Bis-Nitrofuran Architecture and Reductive Activation Potential

The antibacterial and antiprotozoal activity of nitrofurans is mediated by nitroreductase-catalyzed reduction of the 5-nitro group to reactive nitroso and hydroxylamine intermediates that covalently modify DNA [1]. Classic SAR studies have established that the 5-nitro group on the furan ring is specifically required for antibacterial activity; replacement with other substituents (e.g., 5-H, 5-Cl, 5-Br) abolishes activity [1]. The target compound presents two such 5-nitrofuran groups, each potentially capable of independent reductive activation. This bis-electrophilic architecture may enable intrastrand or interstrand DNA crosslinking, a mechanism not available to mono-nitrofuran agents. However, a study of 27 nitrofuran derivatives demonstrated a strong correlation between the number of nitro groups and mutagenic potency in E. coli (14 of 15 carcinogenic nitrofurans tested positive for mutagenicity and DNA-modifying activity) [2], indicating that bis-nitrofuran compounds warrant careful genotoxicity profiling.

Nitrofuran mechanism of action Genotoxicity assessment Nitroreductase bioactivation

Key Research and Industrial Application Scenarios for Ethyl 3,5-Bis(5-nitrofuran-2-yl)isoxazole-4-carboxylate


Mechanistic Probe for Bis-Nitrofuran DNA Crosslinking and Nitroreductase Substrate Specificity

The compound's two 5-nitrofuran-2-yl groups, separated by the rigid isoxazole-4-carboxylate spacer (5–7 Å inter-warhead distance), make it a structurally defined probe for investigating whether bacterial or parasitic nitroreductases can sequentially reduce both nitro groups to generate bis-electrophilic DNA-crosslinking species [1]. This application is directly supported by nitrofuran SAR literature demonstrating that the 5-nitro group is essential for antibacterial activity [1] and that bis-nitrofuran architectures are predicted to engage bifunctional DNA alkylation chemistry not possible with clinical mono-nitrofurans such as nitrofurantoin or nifurtimox.

Scaffold for Antiparasitic Lead Optimization Targeting Leishmaniasis and Chagas Disease

The 3,5-disubstituted nitrofuran-isoxazole scaffold class, to which CAS 22996-55-0 belongs, has demonstrated antileishmanial activity against Leishmania amazonensis and antifungal activity against multiple Candida species [2]. The ethyl ester at the 4-position provides a tractable handle for prodrug strategies (hydrolysis to the carboxylic acid) or amide coupling to introduce solubility-enhancing or targeting moieties. This established biological precedent for the scaffold class supports selection of CAS 22996-55-0 as a starting point for medicinal chemistry optimization of antiparasitic leads.

Antibacterial Discovery Candidate with Differentiated Pharmacokinetic Profile

With a computed XLogP3-AA of 2.4 (representing ~740-fold greater lipid partitioning than nitrofurantoin at LogP -0.47), this compound is predicted to achieve substantially higher tissue penetration and intracellular accumulation than current clinical nitrofurans [3]. This property profile is particularly relevant for targeting intracellular bacterial pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus small-colony variants) or biofilm-associated infections where hydrophilic antibiotics show poor penetration. The 5-nitrofuran-2-yl substituent at position 3 of the isoxazole ring is validated as a high-potency antibacterial motif (MIC 0.06–2.5 µg/mL) in modern isoxazole SAR studies [4].

Genotoxicity Reference Compound for Nitrofuran Safety Assessment

Given the established correlation between nitrofuran nitro group count and mutagenic/carcinogenic potential (14/15 carcinogenic nitrofurans are mutagenic; 24/27 modify DNA) [5], the bis-nitrofuran architecture of CAS 22996-55-0 positions it as a positive control or reference standard in genotoxicity screening batteries (e.g., Ames test, comet assay). Its dual-warhead structure provides a higher predicted DNA-damaging signal than mono-nitrofuran controls, enabling robust assay validation and sensitivity calibration in regulatory toxicology laboratories.

Quote Request

Request a Quote for 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.